molecular formula C15H14BrNOS B2775188 3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1798742-74-1

3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No.: B2775188
CAS No.: 1798742-74-1
M. Wt: 336.25
InChI Key: IBOKUVJFLKVOKW-UHFFFAOYSA-N
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Description

3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a complex organic compound that features a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves multi-step organic reactionsThe final step involves the coupling of the benzoyl and amine groups under controlled conditions, often using catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(2-bromo-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c1-8-5-6-9(11(16)7-8)14(18)13-10-3-2-4-12(10)19-15(13)17/h5-7H,2-4,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOKUVJFLKVOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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